2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H9N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with β-tubulin . β-tubulin is a protein that plays a crucial role in cell division, making it a potential target for anticancer drugs .
Mode of Action
It is suggested that the triazole moiety in similar compounds interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction can disrupt the normal function of β-tubulin, potentially inhibiting cell division .
Biochemical Pathways
Given its potential interaction with β-tubulin, it may affect the microtubule dynamics involved in cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines . For instance, one study suggested that a related compound induced apoptosis in BT-474 cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II .
Cellular Effects
The cellular effects of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol are currently unknown. It is known that triazole derivatives can have various effects on cells. For example, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is known that triazole derivatives can interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. It is known that triazole derivatives can have various effects over time. For example, some triazole derivatives have been found to exhibit stable and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. It is known that the effects of triazole derivatives can vary with dosage. For example, some triazole derivatives have been found to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that triazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with methyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as “click chemistry.” This reaction typically occurs in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are employed.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanal or 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanoic acid.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl halides or amines.
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in the synthesis of specialized materials and pharmaceuticals .
Properties
IUPAC Name |
2-(3-methyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCHXXTPDBTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594471-58-5 |
Source
|
Record name | 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.